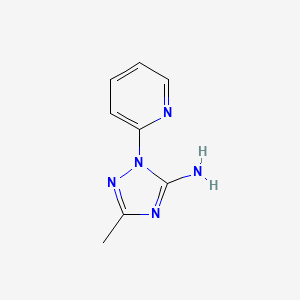

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

化学反应分析

Nucleophilic Substitution Reactions

The amino group at position 5 and nitrogen atoms in the triazole ring enable nucleophilic substitutions. Key reactions include:

a. Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acylated derivatives. For example:

text3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine + RCOCl → RCONH-triazole derivative

Conditions: Anhydrous acetone, K₂CO₃, reflux (40–60°C) .

b. Alkylation

Forms N-alkylated products with alkyl halides (e.g., methyl iodide):

textTriazole-NH₂ + R-X → Triazole-NR₂

Solvents: Ethanol or DMF; yields depend on steric hindrance.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

a. Triazolo[1,5-a]pyrimidines

Reacts with β-diketones or α,β-unsaturated ketones via cyclocondensation:

textTriazole-NH₂ + RC(O)CH₂C(O)R' → Triazolo-pyrimidine + H₂O

Catalyst: PTSA or CAN; yields up to 92% .

b. 1,2,4-Triazolo triazines

Condenses with cyanoguanidine under oxidative conditions (e.g., I₂/KI):

textTriazole-NH₂ + NH₂C(NH)NHCN → Triazolo-triazine

Coordination Chemistry

The pyridyl and triazole groups act as bidentate ligands for metal complexes:

| Metal | Geometry | Application |

|---|---|---|

| Cu(II) | Square-planar | Catalytic oxidation |

| Fe(III) | Octahedral | Magnetic materials |

| Pd(II) | Square-planar | Cross-coupling catalysis |

Key bond lengths in Cu(II) complexes:

Tautomerism-Dependent Reactivity

Crystallography confirms the dominant tautomer is 1H-1,2,4-triazol-5-amine (N1–H), which influences reactivity:

| Tautomer | Population (Solid State) | Reactivity |

|---|---|---|

| 1H-form (N1–H) | >95% | Prefers electrophilic substitution at C3 |

| 2H-form (N2–H) | <5% | Minor pathway for N-alkylation |

Solvent effects:

-

Polar aprotic solvents (DMF, DMSO) stabilize 1H-form.

Oxidative Coupling Reactions

Undergoes Cu-mediated coupling with terminal alkynes:

textTriazole-NH₂ + HC≡CR → Triazole-C≡CR

Conditions: CuI, DIPEA, 60°C; yields 55–78% .

Acid/Base-Mediated Transformations

a. Protonation

The pyridine nitrogen (pKa ≈ 3.1) protonates in acidic media, enhancing solubility in aqueous HCl.

b. Deprotonation

Lithiation at C3 occurs with LDA at −78°C, enabling C–C bond formation:

textTriazole-Li + R-X → Triazole-R

Substrates: Alkyl/aryl halides, epoxides .

Photochemical Reactions

UV irradiation (254 nm) induces:

-

[2+2] Cycloaddition with alkenes (e.g., maleimides).

-

C–N bond cleavage at the triazole ring under prolonged exposure.

Biological Activity Modulation

Derivatization enhances pharmacological properties:

| Modification | Activity | Example |

|---|---|---|

| Sulfonamide formation | Antimicrobial (MIC: 2–8 µg/mL) | |

| Thiadiazole hybrids | Antifilarial (EC₅₀: <100 nM) | |

| Schiff bases | Anticancer (IC₅₀: 1.2–4.7 µM) |

This compound’s reactivity profile makes it invaluable in medicinal chemistry and materials science. Future studies should explore its catalytic applications and structure-activity relationships in drug discovery.

科学研究应用

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science

作用机制

The mechanism of action of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application .

相似化合物的比较

Similar Compounds

3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure with a pyrazole ring instead of a triazole ring.

2-(pyridin-2-yl)-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of an amine group.

Uniqueness

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties

生物活性

3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, with the CAS number 1248467-30-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C8H9N5 with a molecular weight of 175.19 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 1248467-30-2 |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study assessing various triazole compounds found that those similar to this compound displayed significant effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial potential .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound has shown promise in inhibiting the growth of various fungal strains, making it a candidate for further development as an antifungal agent . Its mechanism may involve the disruption of fungal cell membrane integrity or interference with ergosterol biosynthesis.

Anticancer Potential

Recent studies have highlighted the anticancer activity of triazole derivatives. For instance, compounds structurally related to this compound were tested against multiple cancer cell lines and exhibited cytotoxic effects. The inhibition of cell proliferation was attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival.

- Receptor Modulation : The compound could modulate receptors associated with cellular signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some triazole derivatives have been shown to bind DNA or RNA, disrupting nucleic acid synthesis and function.

Case Study 1: Antimicrobial Testing

A study published in MDPI evaluated a series of triazole derivatives for their antimicrobial efficacy. Among them, compounds similar to this compound demonstrated promising results against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of triazole derivatives, it was found that certain modifications to the triazole ring enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF7. The study concluded that these modifications could be crucial for developing more effective anticancer agents based on the triazole scaffold .

属性

分子式 |

C8H9N5 |

|---|---|

分子量 |

175.19 g/mol |

IUPAC 名称 |

5-methyl-2-pyridin-2-yl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H9N5/c1-6-11-8(9)13(12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11,12) |

InChI 键 |

ROGSEMKXUUARTJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=N1)N)C2=CC=CC=N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。